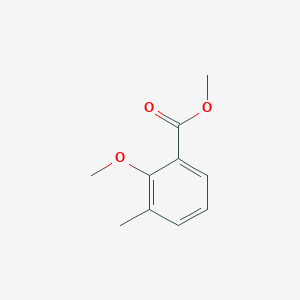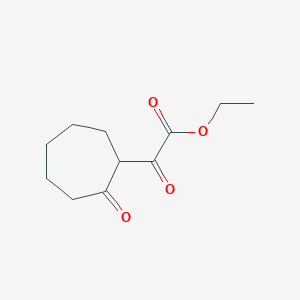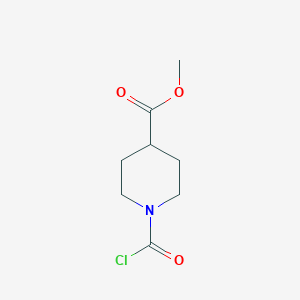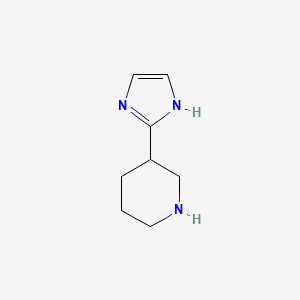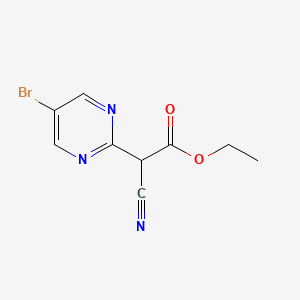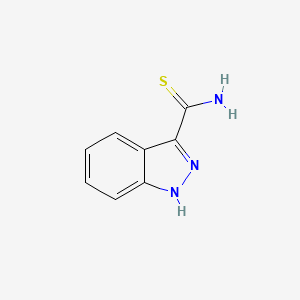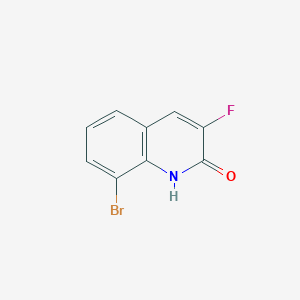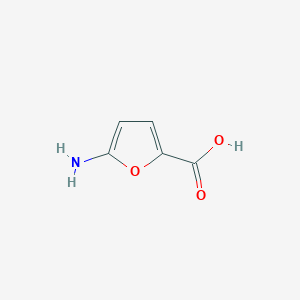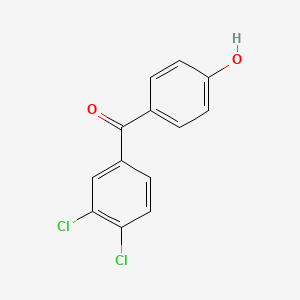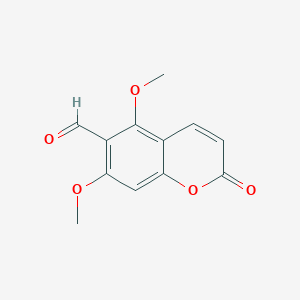
6-Formyllimetin
Overview
Description
6-Formyllimetin is a natural product isolated from the root bark of Toddalia asiatica LAM The compound has a molecular formula of C12H10O5 and a molecular weight of 234.2 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
6-Formyllimetin is a natural product isolated from the root bark of T. asiatica LAM . .
Mode of Action
It has been suggested that it may inhibit protein synthesis by inhibiting the enzyme ribonucleotide reductase .
Pharmacokinetics
In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .
Action Environment
Storage conditions can impact its stability, as mentioned in the pharmacokinetics section .
Preparation Methods
The synthesis of 6-Formyllimetin involves several steps. One common synthetic route starts with the precursor 5,7-dimethoxy-2-oxochromene. The compound undergoes formylation to introduce the formyl group at the 6-position, resulting in this compound . The reaction conditions typically involve the use of formylating agents such as formic acid or formyl chloride in the presence of a catalyst.
The compound is often isolated from natural sources, such as the root bark of Toddalia asiatica LAM, through extraction and purification processes .
Chemical Reactions Analysis
6-Formyllimetin undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups at the 5 and 7 positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include 6-hydroxy-5,7-dimethoxychromene and 6-carboxy-5,7-dimethoxychromene .
Scientific Research Applications
6-Formyllimetin has several scientific research applications:
Comparison with Similar Compounds
6-Formyllimetin is structurally similar to other coumarin derivatives, such as:
Scopoletin: this compound and scopoletin both have methoxy groups at the 5 and 7 positions, but scopoletin lacks the formyl group at the 6-position.
Umbelliferone: Umbelliferone has hydroxyl groups instead of methoxy groups and lacks the formyl group.
Esculetin: Esculetin has hydroxyl groups at the 6 and 7 positions instead of methoxy groups and lacks the formyl group.
The uniqueness of this compound lies in its formyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other coumarins .
Properties
IUPAC Name |
5,7-dimethoxy-2-oxochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-9-5-10-7(3-4-11(14)17-10)12(16-2)8(9)6-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGPTBUOWWSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567800 | |
| Record name | 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88140-31-2 | |
| Record name | 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


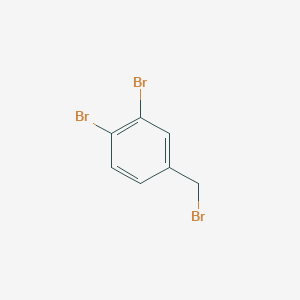
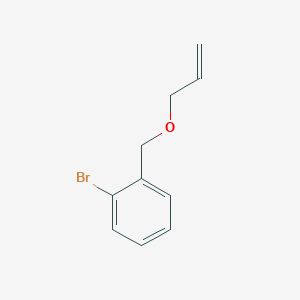
![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)

